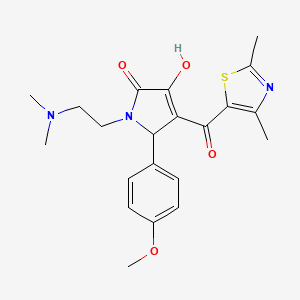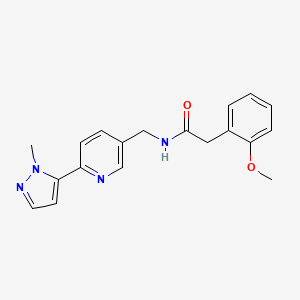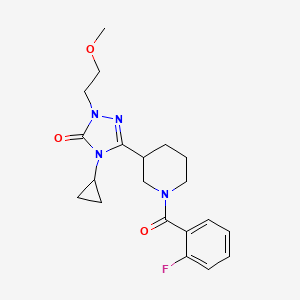
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives like this compound often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a fused heterocyclic system containing a benzene ring and a pyrimidine ring . The quinazolinone core is substituted at the 2-position with a methyl group and at the 3-position with a phenyl ring . The phenyl ring is further substituted with a trifluoromethyl benzenesulfonamide group.Chemical Reactions Analysis
Quinazolinone derivatives exhibit reactivity at the 2-methyl group and the 3-amino group . They can undergo electrophilic substitution, oxidation, reduction, and reactions with metal ions . They can also participate in Mannich reactions and cycloaddition reactions .科学的研究の応用
Synthesis and Characterization
- A range of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized from substituted anthranilic acids. These compounds were explored for their diuretic, antihypertensive, and anti-diabetic potential in rats, showcasing the diverse applications of such compounds in medical chemistry research (Rahman et al., 2014).
- Novel N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines containing triazole moiety were synthesized and showed potent anticancer activity against several cancer cell lines, highlighting the compound's potential in anticancer drug development (Pingaew et al., 2014).
- Synthesis of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives was achieved through a multi-step approach, with these compounds exhibiting varied in vitro antimicrobial activity, demonstrating the significance of these compounds in developing new antimicrobial agents (Vanparia et al., 2013).
Biological Applications
- Compounds bearing the quinazolinone–sulfonamide structure were investigated for their potential as antitumor agents, with some showing remarkable activity against human tumor cell lines. This suggests their importance in oncological research for discovering new therapeutic agents (Alqasoumi et al., 2010).
- Another study designed and synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which were potent inhibitors of carbonic anhydrase IX, a target for anticancer drugs. This highlights the compound's role in developing cancer treatments targeting specific enzymes (Lolak et al., 2019).
将来の方向性
The future directions for research on this compound could involve further investigation of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of quinazolinone derivatives , this compound could be a promising candidate for drug development.
特性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-19-8-4-2-6-17(19)21(29)28(14)16-12-10-15(11-13-16)27-32(30,31)20-9-5-3-7-18(20)22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHPVOMVNJWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)
![N-(2,5-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695061.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)


